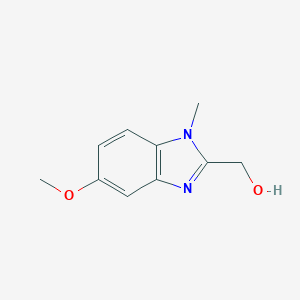

5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-methoxy-1-methylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQYYNACBOPARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68426-83-5 | |

| Record name | (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to 5-methoxy-1-methyl-1H-benzimidazole-2-methanol. This molecule belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and characterization data to facilitate the successful synthesis and purification of the target compound. The presented synthesis is a multi-step process commencing with the commercially available starting material, 4-methoxy-2-nitroaniline. The key transformations include N-methylation, nitro group reduction, and a final acid-catalyzed cyclization to construct the benzimidazole core.

Introduction and Synthetic Strategy

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. The target molecule, this compound, incorporates several key structural features: a methoxy group at the 5-position, an N-methyl group at the 1-position, and a hydroxymethyl group at the 2-position. These substituents offer multiple points for further chemical modification, making this compound a valuable building block for the synthesis of compound libraries in drug discovery programs.

Our synthetic strategy is a linear three-step sequence designed for efficiency and scalability, beginning with the readily available 4-methoxy-2-nitroaniline. The overall workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

This approach involves:

-

N-methylation of the primary amine of 4-methoxy-2-nitroaniline.

-

Reduction of the nitro group to afford the key intermediate, 4-methoxy-N-methyl-o-phenylenediamine.

-

Phillips-Ladenburg condensation of the diamine with glycolic acid to construct the benzimidazole ring system and introduce the 2-methanol moiety.

This guide will provide detailed experimental protocols for each of these steps, along with a discussion of the underlying reaction mechanisms and important practical considerations.

Experimental Protocols

Step 1: Synthesis of N-methyl-4-methoxy-2-nitroaniline

The initial step involves the selective methylation of the primary amino group of 4-methoxy-2-nitroaniline. While various methylating agents can be employed, the use of methyl iodide with a suitable base is a common and effective method.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methoxy-2-nitroaniline | 168.15 | 10.0 g | 0.059 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 2.85 g | 0.071 |

| Methyl Iodide | 141.94 | 4.4 mL | 0.071 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Brine | - | As needed | - |

| Deionized Water | - | As needed | - |

Step-by-Step Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxy-2-nitroaniline (10.0 g, 0.059 mol).

-

Add anhydrous N,N-dimethylformamide (100 mL) to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.85 g, 0.071 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (4.4 mL, 0.071 mol) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and add deionized water (200 mL) and ethyl acetate (150 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford N-methyl-4-methoxy-2-nitroaniline as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of 4-methoxy-N-methyl-o-phenylenediamine

The reduction of the nitro group in N-methyl-4-methoxy-2-nitroaniline can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, though chemical reductants such as tin(II) chloride can also be employed.[1] We will detail the catalytic hydrogenation approach.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-methyl-4-methoxy-2-nitroaniline | 182.18 | 9.0 g | 0.049 |

| Palladium on Carbon (10 wt%) | - | 0.9 g | - |

| Ethanol | - | 150 mL | - |

| Hydrogen Gas | - | As needed | - |

Step-by-Step Protocol:

-

To a hydrogenation flask, add N-methyl-4-methoxy-2-nitroaniline (9.0 g, 0.049 mol) and ethanol (150 mL).

-

Carefully add 10% palladium on carbon (0.9 g, 10 wt% of the substrate).

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 4-methoxy-N-methyl-o-phenylenediamine as an oil or low-melting solid. This product is often used in the next step without further purification.

Expected Yield: >95%

Step 3: Synthesis of this compound

The final step is the construction of the benzimidazole ring via a Phillips-Ladenburg condensation.[2][3][4] This acid-catalyzed cyclization reaction between the synthesized diamine and glycolic acid yields the target molecule.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methoxy-N-methyl-o-phenylenediamine | 152.19 | 7.0 g | 0.046 |

| Glycolic Acid | 76.05 | 4.2 g | 0.055 |

| 4 M Hydrochloric Acid | - | 100 mL | - |

| Sodium Bicarbonate (saturated solution) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask, add 4-methoxy-N-methyl-o-phenylenediamine (7.0 g, 0.046 mol) and glycolic acid (4.2 g, 0.055 mol).

-

Add 4 M hydrochloric acid (100 mL) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 60-75%

Mechanistic Insights

The key ring-forming step in this synthesis is the Phillips-Ladenburg condensation. The mechanism of this reaction is believed to proceed as follows:

Figure 2: Plausible mechanism for the Phillips-Ladenburg condensation.

Initially, the carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by one of the amino groups of the o-phenylenediamine. The resulting tetrahedral intermediate then eliminates a molecule of water to form an N-acylated intermediate. Subsequent protonation of the amide carbonyl further activates it for intramolecular nucleophilic attack by the second amino group, leading to a cyclized intermediate. Finally, another molecule of water is eliminated, followed by deprotonation, to yield the aromatic benzimidazole ring system.

Characterization of Key Compounds

4-methoxy-N-methyl-o-phenylenediamine

-

Appearance: Light to dark brown oil or low-melting solid.

-

Molecular Formula: C₈H₁₂N₂O

-

Molar Mass: 152.19 g/mol

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.80-6.60 (m, 3H, Ar-H), 3.75 (s, 3H, OCH₃), 3.50 (br s, 2H, NH₂), 2.85 (s, 3H, NCH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5, 140.2, 125.8, 115.4, 112.9, 110.1, 55.6, 30.8.

-

IR (KBr, cm⁻¹): 3450-3250 (N-H stretching), 2950-2850 (C-H stretching), 1620 (N-H bending), 1510 (C=C stretching), 1230 (C-O stretching).

-

MS (EI): m/z (%) 152 (M⁺), 137, 107.

This compound

-

Appearance: Off-white to light brown solid.

-

Molecular Formula: C₁₀H₁₂N₂O₂

-

Molar Mass: 192.22 g/mol [5]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.40 (d, J = 8.8 Hz, 1H, H-7), 7.10 (d, J = 2.4 Hz, 1H, H-4), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 5.50 (t, J = 5.6 Hz, 1H, OH), 4.70 (d, J = 5.6 Hz, 2H, CH₂OH), 3.80 (s, 3H, NCH₃), 3.75 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 156.0, 154.5, 137.0, 134.5, 116.0, 110.0, 98.0, 58.0, 55.5, 30.0.[5]

-

IR (KBr, cm⁻¹): 3400-3200 (O-H stretching), 3050 (C-H aromatic stretching), 2950-2850 (C-H aliphatic stretching), 1625, 1500 (C=C and C=N stretching), 1240 (C-O stretching).

-

MS (GC-MS): m/z 192 (M⁺), 177, 147.[5]

Safety and Handling

-

4-methoxy-2-nitroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from sources of ignition.

-

Methyl Iodide: A toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Palladium on Carbon: A flammable solid. Care should be taken to avoid ignition sources, especially when handling the dry catalyst.

-

Hydrochloric Acid: A corrosive acid. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols, mechanistic insights, and comprehensive characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The described methodology is amenable to scale-up and provides a foundation for the synthesis of a diverse range of novel benzimidazole derivatives for further investigation in drug discovery and development programs.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Common Organic Chemistry. Nitro Reduction - SnCl2. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. Available at: [Link]

-

PubChem. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. Available at: [Link]

-

Reddit. Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2014;124:343-353.

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

Semantic Scholar. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005.

-

ResearchGate. NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. Available at: [Link]

-

Reddit. 4-Methoxy-o-phenylenediamine. Available at: [Link]

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]

-

ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Available at: [Link]

-

PubChem. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Available at: [Link]

-

ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Available at: [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available at: [Link]

-

PubChem. 4-Methoxy-2-nitroaniline. Available at: [Link]

- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis.

Sources

- 1. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol (CAS No: 68426-83-5), a key heterocyclic intermediate in contemporary medicinal chemistry. This document details its structural features, physicochemical parameters, and a robust, proposed synthesis protocol based on established chemical principles. Furthermore, it delves into the expected spectroscopic characteristics, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to mimic endogenous purine bases and interact with a wide array of biological targets. This versatility has led to the development of numerous successful drugs, including proton pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics.

This compound is a specifically substituted derivative that serves as a valuable building block. The methoxy group at the 5-position and the N-methyl group at the 1-position modify the molecule's electronics and lipophilicity, while the 2-methanol group provides a reactive handle for further synthetic elaboration. Understanding the core properties of this intermediate is crucial for its effective utilization in the synthesis of novel, high-value pharmaceutical agents.

Physicochemical and Computed Properties

A clear understanding of the fundamental properties of a chemical compound is the bedrock of its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.[1]

| Property | Value | Source |

| CAS Number | 68426-83-5 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| IUPAC Name | (5-methoxy-1-methylbenzimidazol-2-yl)methanol | [1] |

| InChIKey | KWQYYNACBOPARZ-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 0.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Mechanistic Pathway

The synthesis of 2-(hydroxymethyl)benzimidazoles is classically achieved through the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine derivative with an α-hydroxy carboxylic acid (or its ester equivalent) under acidic conditions and heat. For the target molecule, the logical precursors are 4-methoxy-N¹-methylbenzene-1,2-diamine and glycolic acid .

Proposed Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the title compound.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for benzimidazole synthesis.

-

Materials:

-

4-methoxy-N¹-methylbenzene-1,2-diamine

-

Glycolic acid

-

4M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-N¹-methylbenzene-1,2-diamine (1 equivalent) and glycolic acid (1.1 equivalents).

-

Acid Addition: To the flask, add 4M hydrochloric acid as the solvent and catalyst.

-

Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight: The acidic medium protonates the carbonyl oxygen of glycolic acid, making it more electrophilic. The diamine then acts as a nucleophile. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps to form the stable aromatic benzimidazole ring.

-

-

Workup & Neutralization: After completion, cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Self-Validation: Effervescence (CO₂ evolution) will be observed. The product, which is often insoluble in the aqueous medium, may precipitate out.

-

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

-

Spectroscopic Characterization (Predicted)

While specific experimental spectra are proprietary, the structure of the molecule allows for a confident prediction of its key spectroscopic features. Spectroscopic data is available for this compound in databases such as SpectraBase.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three protons on the benzene ring would appear as complex multiplets or doublets/doublets of doublets in the aromatic region (~6.8-7.5 ppm). The methoxy group will exert an electron-donating effect, influencing their specific shifts.

-

N-CH₃ (N-Methyl): A sharp singlet at approximately 3.7-3.9 ppm, corresponding to the three protons of the methyl group attached to the imidazole nitrogen.

-

O-CH₃ (O-Methyl): A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.

-

CH₂OH (Methylene): A singlet at approximately 4.7-4.9 ppm, integrating to two protons. This signal may exchange with D₂O.

-

OH (Hydroxyl): A broad singlet whose chemical shift is dependent on concentration and solvent. This signal will disappear upon D₂O exchange.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals are expected in the ~100-155 ppm range. The carbon bearing the methoxy group will be significantly shielded.

-

C2 Carbon: The carbon at the 2-position of the benzimidazole ring, attached to the methanol group, will appear downfield, typically in the ~150-155 ppm range.

-

O-CH₃ Carbon: A signal around 55-56 ppm.

-

N-CH₃ Carbon: A signal around 30-32 ppm.

-

CH₂OH Carbon: A signal around 58-62 ppm.

-

-

Mass Spectrometry (MS):

-

In an Electron Impact (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. Key fragmentation patterns would likely involve the loss of the hydroxymethyl radical (•CH₂OH) leading to a fragment at m/z = 161, and loss of a methyl radical (•CH₃).

-

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a crucial intermediate for building more complex molecules. Its utility stems from the reactive primary alcohol at the 2-position.

Role as a Synthetic Intermediate

The primary alcohol can be readily converted into other functional groups, providing a gateway to a diverse range of derivatives.

Caption: Synthetic utility of the 2-methanol group for creating diverse derivatives.

The 2-chloromethyl derivative, for instance, is a key intermediate for synthesizing many proton pump inhibitors by allowing for the alkylation of a thiol group on a pyridine moiety.

Potential Biological Activity

The broader class of substituted benzimidazoles exhibits a vast range of biological activities.[2] While this specific molecule may not be evaluated as a final drug, derivatives synthesized from it could be investigated for:

-

Antiviral activity

-

Anticancer properties [2]

-

Antifungal activity

-

Antihypertensive effects

The methoxy and N-methyl substitutions are critical for tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing cell permeability and metabolic stability.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a controlled laboratory environment.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a well-defined chemical intermediate with significant potential in the field of organic synthesis and drug discovery. Its straightforward, principled synthesis and the versatile reactivity of its 2-methanol group make it an attractive starting point for the development of novel benzimidazole-based compounds. This guide has provided a technical foundation for its properties, synthesis, and applications, empowering researchers to leverage this valuable molecule in their scientific endeavors.

References

-

PubChem Compound Summary for CID 5304766, (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

Gürsoy, E. et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

-

Shankar, G. et al. (2021). Expedient synthesis of benzimidazoles using amides. RSC Advances. [Link]

Sources

spectroscopic data for 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its spectroscopic signatures.

The molecular structure of this compound is presented below:

Figure 1: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C10H12N2O2), the expected monoisotopic mass is 192.09 g/mol .[4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.[5] The solution should be free of non-volatile salts or buffers which can interfere with the ionization process.[6]

-

Instrument Parameters: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.[7] Typical ESI-MS parameters would involve a capillary voltage of 3-5 kV, a nebulizing gas flow of 10-15 L/min, and a drying gas temperature of 200-300 °C.

-

Data Acquisition: Mass spectra are acquired in the positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.

Data Summary and Interpretation

| m/z (Observed) | Proposed Fragment | Interpretation |

| 192 | [M]+• | Molecular ion |

| 177 | [M - CH3]+ | Loss of a methyl radical |

| 147 | [M - CH2OH - H]+ | Loss of the hydroxymethyl group and a hydrogen atom |

| 135 | [M - OCH3 - CH3]+ | Loss of methoxy and methyl groups |

Table 1: Mass Spectrometry Data for this compound.[4]

The mass spectrum is expected to show a prominent molecular ion peak at m/z 192, confirming the molecular weight of the compound.[4] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern provides valuable structural information.

Figure 2: Proposed fragmentation pathway in mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[8] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.[1][9]

-

Instrument Parameters: The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 3H | Aromatic protons (H-4, H-6, H-7) |

| ~4.8 | s | 2H | -CH₂OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.7 | s | 3H | N-CH₃ |

| ~3.5 (broad) | s | 1H | -OH |

Table 2: Predicted ¹H NMR Data (in CDCl₃).

The aromatic region is expected to show a complex multiplet for the three protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The methylene protons of the methanol group and the methyl protons of the methoxy and N-methyl groups are expected to appear as singlets. The hydroxyl proton will likely be a broad singlet and its chemical shift can vary depending on the concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.[8]

-

Instrument Parameters: The ¹³C NMR spectrum is recorded on the same spectrometer as the ¹H NMR, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-5 (attached to -OCH₃) |

| ~152 | C-2 (attached to -CH₂OH) |

| ~130-140 | C-3a, C-7a (imidazole ring fusion) |

| ~100-120 | C-4, C-6, C-7 (aromatic CH) |

| ~56 | -OCH₃ |

| ~55 | -CH₂OH |

| ~30 | N-CH₃ |

Table 3: Predicted ¹³C NMR Data.

The carbon attached to the electron-donating methoxy group (C-5) is expected to be significantly shielded. The C-2 carbon, attached to the methanol group, will also have a characteristic downfield shift. The remaining aromatic and imidazole carbons will resonate in their expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Parameters: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1620 | C=N stretch | Imidazole ring |

| ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Alcohol |

Table 4: Predicted Infrared Spectroscopy Data.

The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[10] The various C-H, C=N, C=C, and C-O stretching vibrations provide further confirmation of the molecular structure.[11][12]

Workflow for Spectroscopic Analysis

Figure 3: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The collective data from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous assignment of the compound's structure. This guide serves as a valuable resource for researchers working with this and related benzimidazole derivatives.

References

- Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents. Benchchem.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- New Plant Growth Regulators of Benzimidazole Series. MDPI.

- Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. ResearchGate.

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC.

- (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. PubChem.

- FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central.

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.

- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif.

- SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry.

- Mass Spectrometry Sample Preparation Guide. Organomation.

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.

- Sample Preparation. School of Chemical Sciences - University of Illinois.

- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- Sample preparation in mass spectrometry. Wikipedia.

- Sample Preparation for Mass Spectrometry. Sigma-Aldrich.

- Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library.

- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.

- Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. organomation.com [organomation.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel benzimidazole derivative, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of the pharmacological activities of structurally related benzimidazole compounds. The benzimidazole scaffold is a well-established pharmacophore, prominently featured in a multitude of clinically significant drugs.[1][2] This guide will explore the two most probable mechanisms of action for this compound: protein kinase inhibition and proton pump inhibition . We will delve into the structure-activity relationships that govern these activities and present detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction to the Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5][6] The versatility of the benzimidazole scaffold lies in the ease with which its physicochemical and pharmacological properties can be modulated through substitutions at various positions on the ring system.[4][7]

The subject of this guide, this compound, possesses key structural motifs common to many bioactive benzimidazoles. The substitutions at the 1, 2, and 5 positions are critical determinants of its potential biological activity.[7][8] This guide will provide a detailed examination of how these structural features may predispose the molecule to act as either a kinase inhibitor or a proton pump inhibitor.

Postulated Mechanism of Action I: Protein Kinase Inhibition

A significant body of research has established the benzimidazole scaffold as a potent inhibitor of various protein kinases.[9][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[11] Benzimidazole-based compounds can function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[9]

Structural Rationale for Kinase Inhibition

The potential for this compound to act as a kinase inhibitor is supported by the following structural observations:

-

The Benzimidazole Core: The benzimidazole ring system can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[9]

-

Substitutions at N1, C2, and C5: Structure-activity relationship (SAR) studies of benzimidazole-based kinase inhibitors have demonstrated that substitutions at these positions are critical for potency and selectivity.[4][10] The N1-methyl group and the C5-methoxy group of the target compound could orient the molecule within the ATP-binding pocket to optimize interactions with specific residues.

-

The 2-Methanol Group: The substituent at the C2 position is particularly important for determining the pharmacological profile of benzimidazole derivatives.[5][7][12] The 2-methanol group could engage in hydrogen bonding with amino acid residues in the active site, contributing to the overall binding affinity.

Potential Kinase Targets

Given the broad range of kinases targeted by benzimidazole derivatives, this compound could potentially inhibit several kinase families, including but not limited to:

-

Serine/Threonine Kinases: Such as Aurora kinases, CDKs, and BRAF, which are frequently implicated in cancer.[11][13]

-

Tyrosine Kinases: Including EGFR and VEGFR, which are key targets in cancer therapy.[11]

The following diagram illustrates a generalized signaling pathway and the potential point of inhibition by a benzimidazole-based kinase inhibitor.

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocol for In Vitro Kinase Inhibition Assay

To empirically determine the kinase inhibitory activity of this compound, a standard in vitro kinase assay can be performed.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.

Materials:

-

Recombinant human kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[14]

Postulated Mechanism of Action II: Proton Pump Inhibition

Certain benzimidazole derivatives are renowned for their potent inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[15] These compounds, known as proton pump inhibitors (PPIs), are pro-drugs that are activated in the acidic environment of the stomach's parietal cells.[16]

Structural Considerations for Proton Pump Inhibition

While this compound does not possess the typical pyridylmethylsulfinyl moiety of classic PPIs, the possibility of it acting as a PPI, perhaps through in vivo metabolism, warrants consideration.[17]

-

Benzimidazole Core: The benzimidazole ring is a fundamental structural requirement for PPI activity.[18]

-

Acid-Catalyzed Activation: The mechanism of PPIs involves an acid-catalyzed conversion to a reactive sulfenamide intermediate that forms a covalent disulfide bond with cysteine residues on the proton pump.[16] It is conceivable that the 2-methanol group could undergo a metabolic transformation to a species capable of such a reaction.

-

Substitutions: The methoxy group at the 5-position is a common feature in several marketed PPIs, such as omeprazole.[19]

The following diagram depicts the mechanism of action of a typical benzimidazole-based proton pump inhibitor.

Caption: Mechanism of Proton Pump Inhibition by a Benzimidazole Derivative.

Experimental Protocol for Cell-Based Proton Pump Inhibition Assay

A cell-based assay using primary parietal cells or a cell line expressing the H+/K+-ATPase can be employed to assess the PPI activity of this compound.

Objective: To measure the inhibition of acid secretion in response to the test compound.

Materials:

-

Isolated rabbit gastric glands or a suitable cell line

-

This compound

-

Histamine or other secretagogues

-

Acridine orange or other pH-sensitive fluorescent probes

-

Culture medium and buffers

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Stimulation: Culture the gastric cells and stimulate acid secretion with a secretagogue like histamine.

-

Compound Treatment: Treat the stimulated cells with varying concentrations of this compound.

-

Measurement of Acid Accumulation: Add a pH-sensitive fluorescent probe (e.g., acridine orange), which accumulates in acidic compartments, leading to a change in fluorescence.

-

Quantification: Measure the fluorescence intensity to quantify the degree of acid accumulation.

-

Data Analysis: Calculate the percentage of inhibition of acid secretion for each compound concentration and determine the IC50 value.[20]

Comparative Data of Structurally Related Benzimidazole Derivatives

To provide a contextual framework for the potential potency of this compound, the following table summarizes the biological activities of several related benzimidazole compounds.

| Compound | Target/Activity | IC50/Activity Metric | Reference |

| A (Kinase Inhibitor) | Aurora Kinase A | 15 nM | [13] |

| B (Kinase Inhibitor) | EGFR | 50 nM | [11] |

| Omeprazole (PPI) | H+/K+-ATPase | 1.1 µM (in vitro) | [20] |

| Lansoprazole (PPI) | H+/K+-ATPase | 59 nM (in cells) | [20] |

This table is for illustrative purposes and presents data for representative compounds from the literature.

Conclusion and Future Directions

Based on a comprehensive analysis of the existing literature on benzimidazole derivatives, this compound emerges as a compound with significant therapeutic potential, most likely acting as a protein kinase inhibitor . The presence of the benzimidazole core, coupled with substitutions known to be favorable for kinase binding, provides a strong rationale for this hypothesis. While a role as a proton pump inhibitor cannot be entirely ruled out, the absence of the canonical PPI pharmacophore makes this a less probable, yet still plausible, mechanism that would likely require metabolic activation.

To definitively elucidate the mechanism of action of this compound, the following experimental steps are recommended:

-

Broad-Panel Kinase Screening: An initial screen against a large panel of kinases will help identify the primary kinase target(s).

-

In Vitro and Cell-Based PPI Assays: Direct testing for H+/K+-ATPase inhibition will confirm or refute this potential mechanism.

-

Metabolite Identification Studies: If the compound shows in vivo activity consistent with PPIs, studies to identify its metabolites will be crucial.

-

Co-crystallization Studies: Obtaining a crystal structure of the compound bound to its target will provide definitive evidence of its binding mode.

This in-depth technical guide provides a solid foundation for the continued investigation of this compound. The proposed experimental workflows will enable researchers to systematically unravel its mechanism of action and unlock its full therapeutic potential.

References

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

Flaherty, P. T., Greenwood, T. D., Man, H. W., & Weaver, D. R. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & medicinal chemistry letters, 20(22), 6666–6670. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Faham, A., & Wani, T. A. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6546. [Link]

-

Hasan, M. M., Islam, M. S., Al-Mamun, M. R., Sobuz, S. U., Rahman, M. M., & Rashid, M. A. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 13, 838531. [Link]

-

Lindberg, P., Nordberg, P., Alminger, T., Brändström, A., & Wallmark, B. (1986). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of medicinal chemistry, 29(8), 1327–1329. [Link]

-

Flaherty, P., et al. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Semantic Scholar. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. (2023). [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Hilaris. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. (2025). [Link]

-

Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... ResearchGate. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]

-

Structural features required for PPI activity. ResearchGate. [Link]

-

Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. (2016). [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science. (2019). [Link]

-

The Chemically Elegant Proton Pump Inhibitors. PMC - NIH. [Link]

-

Cell-based assays for protein-protein interactions. European Pharmaceutical Review. (2013). [Link]

-

Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH. (2017). [Link]

-

Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. PMC - PubMed Central. [Link]

-

Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. NISCAIR. [Link]

-

In vitro kinase assay. Protocols.io. (2024). [Link]

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC - NIH. (2024). [Link]

-

Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol. PrepChem.com. [Link]

-

Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study. PubMed Central. [Link]

-

Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. (2024). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. srrjournals.com [srrjournals.com]

- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. While experimental data on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, extrapolates its potential therapeutic applications based on the well-established pharmacological profile of the benzimidazole scaffold. We delve into predicted anticancer, antimicrobial, and antiviral activities, underpinned by established mechanisms of action for structurally related analogues. This guide offers detailed, field-proven experimental protocols to validate these hypotheses, presenting a roadmap for future research and development. All discussions are grounded in authoritative scientific literature to ensure the highest degree of scientific integrity.

Introduction: The Benzimidazole Scaffold and the Promise of this compound

The benzimidazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, is structurally analogous to endogenous purines, allowing it to interact with a wide array of biological targets.[2] The inherent versatility of the benzimidazole ring system has led to the development of drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[3][4]

The subject of this guide, this compound (PubChem CID: 5304766), is a unique derivative characterized by a methoxy group at the 5-position, a methyl group at the 1-position of the imidazole ring, and a methanol group at the 2-position.[5] These substitutions are not trivial and are predicted to significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its biological activity. The methoxy group, in particular, is a common feature in many bioactive benzimidazoles, often enhancing their therapeutic potential.

This guide will explore the predicted biological activities of this compound, drawing on the extensive body of research on related benzimidazole derivatives. We will present a logical framework for its potential mechanisms of action and provide detailed experimental protocols for researchers to validate these claims.

Predicted Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to interfere with various stages of the cell cycle and induce apoptosis through multiple pathways. Based on the activities of structurally similar compounds, this compound is predicted to exhibit cytotoxic effects against various cancer cell lines.

Predicted Mechanism of Action: Disruption of Microtubule Polymerization

A primary anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The structural features of this compound are consistent with compounds known to exhibit this activity.

Caption: Predicted mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and is a standard initial screening tool for anticancer compounds.[6]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

| Parameter | Description |

| Cell Lines | MCF-7, HCT-116, A549 |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48-72 hours |

| Positive Control | Doxorubicin |

| Endpoint | IC₅₀ Value (µM) |

Predicted Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[3] The incorporation of a methoxy group has been shown to enhance the antibacterial and antifungal efficacy of the benzimidazole core.[7]

Predicted Mechanism of Action: Inhibition of DNA Gyrase

A plausible mechanism for the antibacterial activity of this compound is the inhibition of bacterial DNA gyrase.[3] This enzyme is crucial for DNA replication, repair, and transcription in bacteria. By binding to the B subunit of DNA gyrase, the compound can prevent the supercoiling of bacterial DNA, leading to the disruption of essential cellular processes and ultimately cell death.

Caption: Predicted antibacterial mechanism via DNA gyrase inhibition.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Methodology:

-

Bacterial and Fungal Strains: Use a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Parameter | Description |

| Microorganisms | S. aureus, E. coli, C. albicans |

| Compound Concentrations | 1-128 µg/mL |

| Incubation | 24h (bacteria), 48h (fungi) |

| Standard Controls | Ciprofloxacin, Fluconazole |

| Endpoint | MIC (µg/mL) |

Predicted Antiviral Activity: A Potential New Therapeutic Avenue

The benzimidazole scaffold is present in several antiviral drugs, and novel derivatives are continuously being explored for their efficacy against a range of viruses.[4] The structural features of this compound suggest potential activity against viruses, particularly RNA viruses.

Predicted Mechanism of Action: Inhibition of Viral RNA Polymerase

A key target for antiviral benzimidazoles is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome in many RNA viruses.[4] It is hypothesized that this compound could act as a non-nucleoside inhibitor, binding to an allosteric site on the RdRp and inducing a conformational change that disrupts its enzymatic activity.

Caption: Predicted antiviral mechanism via inhibition of viral RNA polymerase.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

| Parameter | Description |

| Host Cells | Vero, MDCK |

| Viruses | Herpes Simplex Virus, Influenza Virus |

| Compound Concentrations | Serially diluted |

| Incubation Time | 2-3 days |

| Endpoint | EC₅₀ Value (µM) |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure strongly suggests a promising pharmacological profile. Based on extensive research into the benzimidazole scaffold, this compound is predicted to possess significant anticancer, antimicrobial, and antiviral properties. The mechanisms of action are likely to involve the disruption of fundamental cellular processes such as microtubule dynamics, DNA replication, and viral replication.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and purification of this compound, followed by the execution of these in vitro assays. Positive results from these initial screens would warrant further investigation into its in vivo efficacy, toxicity, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic agent.

References

-

Akkoç, S., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(8), 102293. [Link]

-

Alpan, A. S., et al. (2021). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 33(7), 101581. [Link]

-

Dhiman, N., & Sharma, M. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 11(12). [Link]

-

IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Kaur, H., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

-

MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules. [Link]

-

MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. [Link]

-

Özdemir, A., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 30(9), 1155-1161. [Link]

-

Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

PubChem. (n.d.). (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

Sarkar, S., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Chemistry of Heterocyclic Compounds, 57(4), 410-416. [Link]

-

Sharma, A., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1-17. [Link]

-

Taylor & Francis Online. (2020). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Polycyclic Aromatic Compounds. [Link]

-

Varghese, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. [Link]

-

Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39363-39373. [Link]

Sources

- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 4. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

A Framework for the Toxicological Assessment of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for establishing the toxicology profile of the novel chemical entity, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. In the absence of existing public data, this document serves as a foundational framework, detailing the necessary in vitro and in vivo assays required to characterize its potential hazards. The proposed studies are grounded in established regulatory guidelines and industry best practices to ensure scientific rigor and data integrity. This guide is intended for researchers and drug development professionals to inform early-stage safety assessments and guide further non-clinical development.

Introduction

This compound is a benzimidazole derivative. The benzimidazole scaffold is a common motif in a variety of pharmaceutically active compounds. A recent analysis of the World Health Organization's pharmacovigilance database has indicated that some benzimidazole derivatives are associated with adverse events such as bone marrow failure, leukopenia, and hepatic disorders.[1][2] Given the structural class, a thorough toxicological evaluation of this compound is imperative to identify potential liabilities early in development. This guide provides a systematic approach to building a comprehensive toxicology profile.

Physicochemical Properties and Initial Hazard Assessment

A foundational step in toxicological assessment is the characterization of the compound's physical and chemical properties.

2.1. Computed Properties

| Property | Value | Source |

| Molecular Formula | C10H12N2O2 | PubChem[3] |

| Molecular Weight | 192.21 g/mol | PubChem[3] |

| IUPAC Name | (5-methoxy-1-methylbenzimidazol-2-yl)methanol | PubChem[3] |

| CAS Number | 68426-83-5 | PubChem[3] |

2.2. GHS Classification (Predicted)

Based on notifications to the ECHA C&L Inventory for this substance, the following GHS hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

These classifications suggest that initial handling of the compound should be performed with appropriate personal protective equipment.[4]

Proposed Toxicological Evaluation Workflow

A tiered approach to toxicological testing is recommended, starting with in vitro assays to screen for potential hazards before proceeding to more complex in vivo studies.

Caption: Proposed workflow for toxicological evaluation.

In Vitro Toxicology Screening

In vitro toxicology assays are crucial for early-stage hazard identification and can help reduce the reliance on animal testing.[5][6]

4.1. Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10] This assay helps determine the concentration at which the compound begins to exert toxic effects on cells.

Experimental Protocol: MTT Assay [7][8][11]

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.2. Genotoxicity Assessment

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[12][13][14] It is a standard preliminary screen for potential carcinogens.

Experimental Protocol: Ames Test [12][14]

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).[12]

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.

Caption: Workflow for the Ames test.

4.3. Cardiotoxicity Screening

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][16][17] An early assessment of a compound's potential to block the hERG channel is a critical component of safety pharmacology.

Experimental Protocol: hERG Patch-Clamp Assay [15][16]

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).

-

Electrophysiology: Employ automated patch-clamp systems to measure the hERG current in response to a specific voltage protocol.

-

Compound Application: Apply a range of concentrations of the test compound to the cells.

-

Data Acquisition: Record the hERG current before and after compound application.

-

Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

In Vivo Acute Toxicity Studies

Should the in vitro screening not reveal significant liabilities, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.

5.1. Acute Oral Toxicity Assessment

The acute oral toxicity study provides information on the potential health hazards arising from a single, short-term oral exposure to a substance.[18] The OECD provides several guidelines for conducting this study (e.g., OECD 420, 423, 425).[19][20]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [20]

-

Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats).[18]

-

Dosing: Administer the compound by oral gavage at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[20]

-